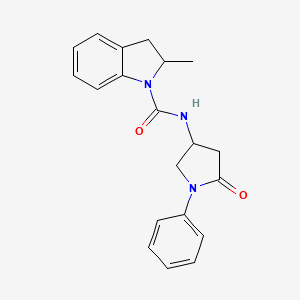![molecular formula C16H16FN3O B2501645 (2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanon CAS No. 2034555-43-4](/img/structure/B2501645.png)
(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone is a heterocyclic compound with intriguing structural features that render it significant in both synthetic organic chemistry and medicinal chemistry. The compound's structure, characterized by fused pyrazole and pyrazine rings, provides a scaffold that can interact with various biological targets, making it a subject of interest for drug development and other scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, it is studied for its potential pharmacological activities. The presence of heterocyclic rings suggests it could interact with enzymes or receptors, potentially leading to the development of new therapeutics.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its structure allows it to be tailored for specific biological targets, which could lead to new treatments for various diseases.
Industry
Industrially, the compound could be used as a precursor for the synthesis of more complex pharmaceuticals or as an intermediate in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as 2-cyclopropyl-5-(2-fluorobenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, affecting various cellular processes.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle cells, reduction of inflammatory responses, and modulation of immune cell function. These effects can have significant downstream impacts on various physiological processes, including bronchodilation and anti-inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action include bronchodilation and non-steroidal anti-inflammatory effects . These effects can be beneficial in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects are desired.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone generally involves multi-step reactions starting from easily accessible precursors. A common synthetic route may involve:
Formation of the pyrazole ring: : This can be achieved through a cyclocondensation reaction involving a hydrazine derivative and a 1,3-diketone under acidic or basic conditions.
Fusion with a pyrazine ring: : Subsequent formation of the pyrazine ring might involve a condensation reaction with a suitable diamine.
Introduction of the cyclopropyl group: : Cyclopropylation can be done through various methods, such as using diazomethane in the presence of a strong base.
Attachment of the fluorophenyl group: : This typically involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the core scaffold.
Industrial Production Methods
In an industrial setting, these steps are scaled up with optimizations for yield, purity, and cost-efficiency. Large-scale production may involve:
Continuous flow synthesis to maintain consistent reaction conditions.
Use of automated reactors to precisely control temperature, pressure, and reagent addition.
Implementation of robust purification techniques like crystallization or chromatography to ensure high product purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Under oxidizing conditions, the compound's methanone group can be converted to a carboxylic acid or other oxidized products.
Reduction: : Reducing agents might transform the methanone group into a methanol group or a corresponding hydrocarbon.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution, potentially leading to modified aromatic systems.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Commonly, sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Friedel-Crafts acylation using aluminum chloride (AlCl₃) or nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
The products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields carboxylic acids, reduction gives alcohols or hydrocarbons, and substitution can lead to various aromatic derivatives.
Vergleich Mit ähnlichen Verbindungen
Compared to other heterocyclic compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone stands out due to its unique combination of structural features, such as the fused ring system and the presence of a fluorophenyl group. Similar compounds include:
(2-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: : Lacks the cyclopropyl and fluorine substituents.
(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-chlorophenyl)methanone: : Substitutes fluorine with chlorine, which may alter reactivity and biological activity.
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-14-4-2-1-3-13(14)16(21)19-7-8-20-12(10-19)9-15(18-20)11-5-6-11/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYIBIHBMHKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)
![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)
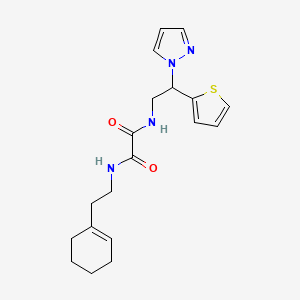
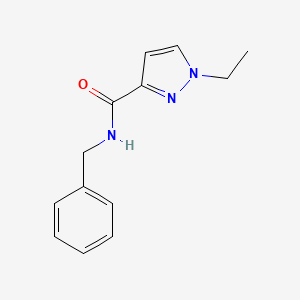
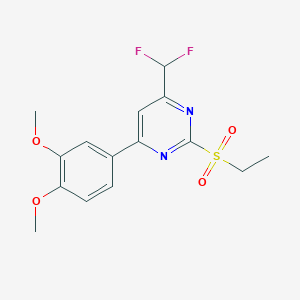
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2501571.png)
![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)
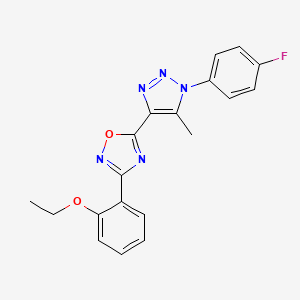
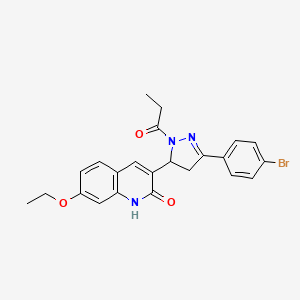
![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
